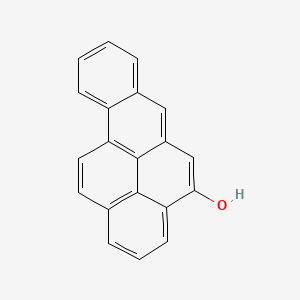

4-Hydroxybenzo(a)pyrene

Description

Contextual Significance within Polycyclic Aromatic Hydrocarbon Metabolite Research

The study of polycyclic aromatic hydrocarbons (PAHs) is a significant field in environmental health and toxicology because many of these compounds, including benzo(a)pyrene, must be metabolically activated to exert their carcinogenic effects. wikipedia.orgoup.com The metabolism of benzo(a)pyrene is a complex process involving multiple enzymatic pathways that can lead to either detoxification or the formation of reactive, DNA-damaging agents. oup.comnih.gov

The academic focus on specific metabolites like 4-Hydroxybenzo(a)pyrene stems from the need to understand the complete metabolic profile of its parent PAH. While some metabolic routes lead to detoxification and excretion, others, like the pathway that forms benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide, are known to be carcinogenic. wikipedia.org Therefore, quantifying and understanding the role of each metabolite, including this compound, provides critical insight into the mechanisms of PAH-induced carcinogenesis.

Scope of Academic Inquiry into this compound

Academic research on this compound is multifaceted, covering several key scientific disciplines:

Biomarker of Exposure: A primary area of investigation is its use as a biomarker to assess human exposure to benzo(a)pyrene. ontosight.ai Its detection in biological samples, such as urine, can indicate recent exposure to the parent compound, which is valuable for monitoring individuals in industries with high PAH levels or in populations residing in polluted areas. ontosight.airesearchgate.net

Analytical Method Development: Significant research effort is dedicated to creating and refining sensitive and specific analytical methods for detecting and quantifying this compound in complex biological matrices. researchgate.netresearchgate.netkoreascience.or.kr Techniques such as high-performance liquid chromatography (HPLC), often coupled with fluorescence detection or mass spectrometry (MS), are commonly developed and optimized for this purpose. researchgate.netresearchgate.netnih.gov For instance, a rapid HPLC-MS method has been developed for the separation and characterization of ten different benzo(a)pyrene hydroxyderivatives, including this compound. researchgate.net

Chemical Synthesis: The synthesis of pure this compound is a focus of organic chemistry research. acs.org These synthetic routes provide the necessary analytical standards for calibrating instruments and for use in toxicological experiments, ensuring the accuracy and reproducibility of research findings. acs.orgchemicalbook.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₂₀H₁₂O | ontosight.aicas.org |

| Molecular Weight | 268.31 g/mol | cas.org |

| CAS Registry Number | 37574-48-4 | ontosight.aicas.org |

| Alternate Names | Benzo(a)pyren-4-ol, 4-Benzo[a]pyrenol | ontosight.aicas.org |

| Melting Point | 160-200 °C (sublimes) | cas.org |

Table 2: Key Benzo(a)pyrene Metabolites in Academic Research

| Metabolite Class | Example Compounds | Source(s) |

|---|---|---|

| Phenols | 3-Hydroxybenzo(a)pyrene, 9-Hydroxybenzo(a)pyrene, This compound | oup.comnih.gov |

| Dihydrodiols | 4,5-Dihydro-4,5-dihydroxybenzo(a)pyrene (B1212382), 7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene, 9,10-Dihydro-9,10-dihydroxybenzo(a)pyrene (B1216950) | nih.gov |

| Quinones | Benzo(a)pyrene-1,6-dione, Benzo(a)pyrene-3,6-dione | oup.com |

| Diol Epoxides | (+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide | wikipedia.org |

| Tetrols | Benzo[a]pyrene-r-7,t-8,t-9,c-10-tetrahydrotetrol | oup.comlih.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzo[a]pyren-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O/c21-18-11-14-10-13-4-1-2-6-15(13)16-9-8-12-5-3-7-17(18)19(12)20(14)16/h1-11,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKORCVBWWKYKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=C(C5=CC=CC(=C54)C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191008 | |

| Record name | 4-Hydroxybenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37574-48-4 | |

| Record name | 4-Hydroxybenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37574-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037574484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYBENZO(A)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37IFC8W3E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Biosynthesis of 4 Hydroxybenzo a Pyrene

Enzymatic Pathways from Benzo(a)pyrene in Biological Systems

The transformation of benzo(a)pyrene into its various metabolites, including 4-hydroxybenzo(a)pyrene, is a complex process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govfrontiersin.orgresearchgate.net This enzymatic conversion is a critical step in the bioactivation of benzo(a)pyrene. researchgate.netoup.com

Role of Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1B1) in Hydroxylation

The hydroxylation of benzo(a)pyrene is catalyzed by several cytochrome P450 isoforms, with CYP1A1 and CYP1B1 playing the most significant roles. frontiersin.orgresearchgate.netoup.comaacrjournals.org These enzymes are responsible for oxidizing benzo(a)pyrene to various hydroxylated metabolites and epoxide intermediates. nih.govosti.gov While CYP1A1 has historically been considered a key enzyme in this process, recent studies have highlighted the crucial contribution of CYP1B1. researchgate.netnih.gov In fact, in certain tissues, CYP1B1 may be more active than CYP1A1 in the metabolic activation of benzo(a)pyrene. aacrjournals.org

Both CYP1A1 and CYP1B1 can convert benzo(a)pyrene into benzo[a]pyrene-7,8-epoxide, a precursor to the highly carcinogenic benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). aacrjournals.orgmdpi.com The expression of both CYP1A1 and CYP1B1 can be induced by exposure to polycyclic aromatic hydrocarbons (PAHs) like benzo(a)pyrene itself. researchgate.netaacrjournals.org

While CYP1A1 and CYP1B1 are the primary enzymes, other CYP isoforms such as CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 can also metabolize benzo(a)pyrene, although generally with much lower efficiency. nih.gov For instance, CYP3A4 is predominantly involved in the formation of 3-hydroxybenzo(a)pyrene, a detoxification product. nih.gov In contrast, CYP1B1 is notably active in the formation of 3-hydroxybenzo(a)pyrene and benzo(a)pyrene-3,6-quinone, which are considered proximate genotoxic metabolites. nih.gov

Table 1: Key Cytochrome P450 Isoforms in Benzo(a)pyrene Metabolism

| CYP Isoform | Primary Role in Benzo(a)pyrene Metabolism | Key Metabolites Formed |

|---|---|---|

| CYP1A1 | Major role in bioactivation and overall metabolism. nih.govstami.no | Benzo[a]pyrene-7,8-epoxide, Benzo[a]pyrene-7,8-dihydrodiol, 3-hydroxybenzo(a)pyrene. nih.govstami.no |

| CYP1B1 | Significant role in bioactivation, particularly in certain tissues. aacrjournals.orgnih.gov | Benzo[a]pyrene-7,8-epoxide, 3-hydroxybenzo(a)pyrene, Benzo(a)pyrene-3,6-quinone. nih.govnih.gov |

| CYP3A4 | Primarily involved in detoxification pathways. nih.gov | 3-hydroxybenzo(a)pyrene. nih.gov |

| CYP2C19 | Contributes to the formation of both activation and detoxification products. nih.gov | Benzo[a]pyrene-7,8-dihydrodiol, 3-hydroxybenzo(a)pyrene, 9-hydroxybenzo(a)pyrene. nih.gov |

Stereoselectivity of Hydroxylation Reactions

The enzymatic hydroxylation of benzo(a)pyrene is a stereoselective process, meaning that specific stereoisomers of the metabolites are preferentially formed. A notable example is the formation of benzo(a)pyrene-7,8-dihydrodiol. In rat liver microsomes, the (+)-[7R,8S]-oxide of benzo(a)pyrene is produced in a 20-fold excess compared to the (-)-[7S,8R]-oxide. inchem.org This (+)-[7R,8S]-oxide is then stereospecifically metabolized by epoxide hydrolase to the (-)-[7R,8R]-dihydrodiol. inchem.org This specific dihydrodiol isomer is the precursor to the most tumorigenic diol-epoxide, (+)-B(a)P-7,8-diol-9,10-epoxide-2. inchem.org

Non-Enzymatic and Environmental Formation Pathways

Beyond biological systems, this compound can also be formed through non-enzymatic processes in the environment.

Photochemical Generation from Benzo(a)pyrene

Benzo(a)pyrene can undergo photodegradation when exposed to solar energy. nih.gov This process can be direct or occur through sensitized photochemical reactions. nih.gov Studies have shown that natural porphyrins can facilitate the photoconversion of benzo(a)pyrene in water to produce quinones, which are related to hydroxylated forms. nih.gov Benzo[a]pyrene (B130552) and its metabolites are known to be phototoxic, and exposure to UVA light can induce the formation of reactive oxygen species. psu.eduresearchgate.net The photochemical decomposition of benzo(a)pyrene can lead to the formation of various oxidized products, including hydroxybenzo(a)pyrenes. epa.gov

Oxidative Transformation in Environmental Matrices

Benzo(a)pyrene is a persistent organic pollutant found in various environmental matrices such as air, water, and soil. nih.gov In these environments, it can undergo oxidative transformation. For instance, benzo(a)pyrene adsorbed on coal fly ash can be oxidized. epa.gov The degradation of benzo(a)pyrene can be catalyzed by certain minerals, such as Mn-corrolazine, leading to the formation of hydroxybenzo(a)pyrene. nih.gov This process can occur through a multi-step reaction involving an epoxide intermediate. nih.gov

Metabolism and Biotransformation of 4 Hydroxybenzo a Pyrene

Phase I Metabolic Pathways

The initial phase of metabolism for 4-Hydroxybenzo(a)pyrene involves modifications that introduce or expose functional groups, preparing it for subsequent conjugation reactions. These pathways primarily involve oxidative processes.

Following its formation from benzo(a)pyrene, this compound can be a substrate for further enzymatic action by cytochrome P450 (CYP) enzymes. osti.govresearchgate.net This can lead to the introduction of additional hydroxyl groups at various positions on the polycyclic aromatic ring structure. researchgate.net While the primary metabolites of benzo(a)pyrene include several monohydroxylated isomers, these can be further oxidized to form dihydrodiols and other polyhydroxylated derivatives. researchgate.netrjpbcs.com

Epoxidation, another critical Phase I reaction catalyzed by CYP enzymes, can also occur. This process forms reactive epoxide intermediates. researchgate.netrjpbcs.com These epoxides can then be hydrolyzed by microsomal epoxide hydrolase to form trans-dihydrodiols. osti.govoup.com For instance, the metabolism of benzo(a)pyrene itself involves the formation of benzo(a)pyrene-7,8-epoxide, which is then converted to benzo(a)pyrene-7,8-dihydrodiol. oup.com It is plausible that this compound could undergo similar epoxidation on other rings of the molecule, leading to the formation of hydroxy-benzo(a)pyrene-diol-epoxides.

The phenolic group of this compound can be oxidized to form quinone derivatives. This oxidation can occur through enzymatic or non-enzymatic processes. psu.edu For example, 3-hydroxybenzo(a)pyrene is known to be converted to benzo(a)pyrene-3,6-dione. psu.edunih.gov This suggests a similar potential pathway for this compound, likely leading to the formation of benzo(a)pyrene-4,5-dione. The formation of various benzo(a)pyrene quinones, including benzo(a)pyrene-1,6-dione, -3,6-dione, and -6,12-dione, is a recognized metabolic route for benzo(a)pyrene. oup.comnih.govaacrjournals.org These quinones can participate in redox cycling, a process that can generate reactive oxygen species. airies.or.jp

Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the modified this compound with endogenous molecules, which significantly increases its water solubility and facilitates its excretion from the body. osti.govresearchgate.net

Glucuronidation is a major Phase II detoxification pathway for phenolic metabolites of benzo(a)pyrene. psu.edunih.govinchem.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid to the hydroxyl group of the substrate. oup.com

Specific UGT isoforms have been shown to metabolize this compound. In humans, UGT1A6 and UGT2B7 have been identified as catalysts for the glucuronidation of this compound. nih.gov In rat liver microsomes, UGT2B1 preferentially glucuronidates the 4- and 11-hydroxy derivatives of benzo(a)pyrene. nih.gov Studies have shown that hydroxylated polychlorinated biphenyls can act as potent inhibitors of the glucuronidation of 3-hydroxy-benzo[a]pyrene, suggesting potential for similar interactions affecting this compound metabolism. consensus.app

| UGT Isoform | Substrate Specificity | Species | Reference |

|---|---|---|---|

| UGT1A6 | This compound, 5-hydroxybenzo(a)pyrene, 8-hydroxybenzo(a)pyrene, 12-hydroxybenzo(a)pyrene | Human | nih.gov |

| UGT2B7 | 1-, 2-, 4-, 5-, 6-, 8-, 9-, and 10-monophenols of benzo[a]pyrene (B130552) | Human | nih.gov |

| UGT2B1 | 4- and 11-hydroxy derivatives of benzo(a)pyrene | Rat | nih.gov |

| UGT1A10 | Exhibits high activity towards 3-hydroxybenzo(a)pyrene | Human | researchgate.net |

Sulfation represents another critical Phase II conjugation pathway for hydroxylated benzo(a)pyrene metabolites. rjpbcs.compsu.edu This reaction is mediated by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate. psu.edu

| Enzyme | Apparent Km (µM) | Vmax (nmol/min/mg protein) | Reference |

|---|---|---|---|

| Sulfotransferase (SULT) | 0.4 | 1.61 ± 1.08 | psu.edu |

| UDP-Glucuronosyltransferase (UGT) | 1 | 1.08 ± 0.54 | psu.edu |

Methylation is another potential Phase II metabolic pathway. While direct evidence for the methylation of this compound is limited, studies on related compounds suggest its possibility. For instance, benzo[a]pyrene metabolites can influence DNA methylation patterns. nih.gov The detoxification of benzo[a]pyrene-7,8-dione (B196088) can proceed through reduction to a catechol, which can then undergo O-methylation catalyzed by catechol-O-methyltransferase (COMT). nih.gov This indicates that hydroxylated forms of benzo(a)pyrene, particularly catechols which are dihydroxylated, are substrates for methylation enzymes. This suggests a potential, albeit less characterized, route for the metabolism of this compound, possibly following further hydroxylation to a catechol structure.

Glutathione (B108866) Conjugation (GSTs)

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of a wide array of xenobiotics, including metabolites of polycyclic aromatic hydrocarbons (PAHs) like benzo(a)pyrene. nih.gov The primary function of GSTs in PAH metabolism is the conjugation of glutathione (GSH) to electrophilic metabolites, such as epoxides and diol epoxides, facilitating their elimination from the body. nih.govtandfonline.com

The active site of GSTs is composed of two main subsites: the G-site, which binds glutathione, and the H-site, which binds the hydrophobic substrate. nih.gov The conjugation of benzo(a)pyrene metabolites, including those derived from this compound, is a critical step in their detoxification. For instance, GSTs are thought to primarily catalyze the glutathione conjugation of PAH epoxides, diol epoxides, and diones. nih.gov

Studies have shown that the capacity for GSH conjugation can significantly influence the mutagenicity of benzo(a)pyrene metabolites. In a study involving human mammary carcinoma (MCF-7) and rat hepatoma (H4IIE) cells, a substantial difference in the capacity to conjugate (+)-7β,8α-dihydroxy-9α,10α-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE) with GSH was observed. nih.gov H4IIE cells, which possess GST 7-7, an isoenzyme highly efficient in catalyzing BPDE-GSH conjugation, showed a lower mutagenicity of a BPDE precursor compared to MCF-7 cells. Depletion of GSH in H4IIE cells increased the mutagenicity to a level similar to that in MCF-7 cells, highlighting the protective role of GSH conjugation. nih.gov

Furthermore, research on C3H/10T1/2 cells demonstrated that these cells produce GSH conjugates with benzo[a]pyrene-7,8-diol-9,10-epoxide (BaPDE). psu.edu Depletion of GSH in these cells suppressed the formation of these conjugates, indicating the importance of this pathway in the detoxification of reactive benzo(a)pyrene metabolites. psu.edu The induction of GSTs by exposure to PAHs can also occur, although the extent of induction may be moderate. nih.gov

Table 1: GST Activity Towards Benzo(a)pyrene Metabolites in Different Cell Lines

| Cell Line | GST Substrate | Relative GST Activity | Reference |

| H4IIE (rat hepatoma) | (+)-BPDE | High | nih.gov |

| MCF-7 (human mammary carcinoma) | (+)-BPDE | Low/Undetectable | nih.gov |

| V79 (Chinese hamster lung) | (+)-BPDE | Low/Undetectable | nih.gov |

| C3H/10T1/2 (mouse embryo fibroblast) | BaPDE | Forms GSH conjugates | psu.edu |

Stereochemical Aspects of this compound Metabolism

The metabolism of benzo(a)pyrene and its derivatives, including this compound, is highly stereoselective, meaning that different stereoisomers of the metabolites are formed at different rates and have distinct biological activities. This stereoselectivity is a critical factor in determining the ultimate carcinogenic potential of the parent compound.

The enzymatic reactions involved in the formation of dihydrodiols from benzo(a)pyrene by liver microsomes are predominantly stereoselective. For instance, the metabolically formed trans-4,5-, 7,8-, and 9,10-dihydrodiols of benzo(a)pyrene are mainly the R,R-enantiomers, with high optical purities. nih.gov The stereochemical nature of the diol epoxide metabolites, specifically the anti- versus syn-isomers, significantly impacts the type and number of DNA adducts formed. elsevierpure.com The (+)-benzo[a]pyrene-7R,8S-diol-9S,10R-epoxide [(+)-anti-BPDE] is recognized as the most potent DNA-binding metabolite of benzo(a)pyrene. elsevierpure.comresearchgate.net

The metabolism of benzo[a]pyrene by cytochrome P450 enzymes leads to the formation of four configurational isomers of benzo[a]pyrene 7,8-diol-9,10-epoxide (BPDE), each with its own tumorigenic and mutagenic properties. researchgate.net The major stereoisomer that contributes to DNA adduct formation is the anti-(R,S)-dihydrodiol (S,R)-epoxide. researchgate.net This preference for the formation of the anti-isomer is observed when (-)-benzo[a]pyrene (7R,8R) dihydrodiol is incubated with both human and rat liver microsomes. researchgate.net

The introduction of a substituent, such as a methyl group, on the polycyclic aromatic hydrocarbon can alter the stereoselective properties of the metabolizing enzymes. nih.gov This highlights the intricate interplay between the substrate's structure and the enzyme's active site in determining the stereochemical outcome of metabolism.

Table 2: Predominant Enantiomers Formed During Benzo(a)pyrene Metabolism

| Metabolite | Predominant Enantiomer | Reference |

| trans-4,5-dihydrodiol | R,R | nih.gov |

| trans-7,8-dihydrodiol | R,R | nih.gov |

| trans-9,10-dihydrodiol | R,R | nih.gov |

| Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) | (+)-anti-BPDE (most potent) | elsevierpure.comresearchgate.net |

Enzyme Kinetics and Substrate Specificity Studies of Metabolizing Enzymes

The rate at which this compound and other benzo(a)pyrene metabolites are formed and further processed is governed by the kinetic properties of the metabolizing enzymes, such as cytochrome P450 (CYP) isoforms and epoxide hydrolase.

Studies using high-pressure liquid chromatography have analyzed the rate of benzo(a)pyrene metabolite formation by liver microsomes. The specific activity for the formation of 3-hydroxybenzo(a)pyrene and 4,5-dihydro-4,5-dihydroxybenzo(a)pyrene (B1212382) was found to be constant at different concentrations of microsomal enzymes. nih.gov In contrast, the formation of 9,10-dihydro-9,10-dihydroxybenzo(a)pyrene (B1216950) increased with higher enzyme concentrations. nih.gov

Different human CYP1A1 allelic variants (CYP1A1.1, CYP1A1.2, and CYP1A1.4) exhibit different kinetic properties towards benzo[a]pyrene and its metabolites. The wild-type enzyme (CYP1A1.1) generally shows the highest total metabolism of benzo[a]pyrene. oup.com The Km values for the formation of various metabolites can also differ significantly between the variants. For example, the Km for benzo[a]pyrene-7,8-diol formation was found to be 13.8 µM for the wild-type, 3.5 µM for CYP1A1.2, and 7.7 µM for CYP1A1.4. oup.com

The presence of epoxide hydrolase significantly increases the ratio of diol to phenol (B47542) metabolites formed by all three CYP1A1 variants. oup.com Furthermore, these variants show different efficiencies in producing the ultimate mutagenic species, diol epoxide 2, from benzo[a]pyrene-7,8-dihydrodiol. oup.com

Human cytochrome P450 1B1 is another key enzyme in the metabolism of benzo[a]pyrene. It catalyzes the metabolism of benzo[a]pyrene to its diol and phenol metabolites. researchgate.net The rate of formation of the 7,8-diol metabolite by human P450 1B1 is significant, though lower than that of P450 1A1. researchgate.net

Table 3: Kinetic Parameters of Human CYP1A1 Variants in Benzo[a]pyrene Metabolism

Molecular Interactions and Biological Mechanisms of 4 Hydroxybenzo a Pyrene and Its Metabolites

Formation of DNA Adducts

The covalent binding of reactive metabolites of polycyclic aromatic hydrocarbons (PAHs), such as 4-Hydroxybenzo(a)pyrene, to DNA is a critical molecular event in the initiation of carcinogenesis. iarc.fr The resulting DNA adducts, if not repaired, can lead to mutations during DNA replication. The structures of these adducts provide insights into the metabolic pathways that lead to their formation. iarc.fr

Mechanisms of Covalent Adduct Formation

The formation of covalent DNA adducts by this compound (4-OH-B[a]P) and its parent compound, benzo(a)pyrene (B[a]P), involves metabolic activation to highly reactive electrophilic intermediates. iarc.frnih.gov These intermediates can then attack nucleophilic sites on DNA bases, primarily the exocyclic amino groups of purines. nih.govnih.gov

One major pathway involves the formation of diol epoxides. iarc.frnih.gov For B[a]P, this proceeds through epoxidation to form B[a]P-7,8-epoxide, followed by hydrolysis to B[a]P-7,8-dihydrodiol. oup.com This diol is then further metabolized to a highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govoup.com This ultimate carcinogen can then bind covalently to DNA. nih.govnih.gov

Another significant pathway involves the formation of quinones. iarc.fr Phenolic metabolites like 3-hydroxybenzo[a]pyrene (3-OH-B[a]P) can be oxidized to quinones, such as benzo[a]pyrene-3,6-quinone. oup.cominchem.org These quinones are reactive Michael acceptors that can alkylate DNA. nih.gov Furthermore, radical cations can be generated during B[a]P metabolism, which can react with DNA to form adducts. sci-hub.se

The formation of DNA adducts is a complex process influenced by the balance between metabolic activation and detoxification pathways. nih.gov

Structural Characterization of DNA Adducts (e.g., Deoxyguanosine, Deoxyadenosine (B7792050) Adducts)

The primary targets for covalent adduction by activated B[a]P metabolites are the N2 position of deoxyguanosine (dG) and the N6 position of deoxyadenosine (dA). nih.govuwo.ca

Deoxyguanosine Adducts: The major adduct formed from the reaction of BPDE with DNA is at the N2 position of guanine. nih.govresearchgate.net For instance, the reaction of (+)-BPDE with dG results in the formation of a 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene adduct. nih.gov The structure of these adducts has been extensively studied using techniques like NMR and X-ray crystallography. nih.govepa.gov Crystal structures have revealed the absolute configuration and conformation of these adducts, showing how the bulky pyrene (B120774) ring system is oriented relative to the DNA helix. epa.gov

Deoxyadenosine Adducts: While less frequent than dG adducts, deoxyadenosine adducts are also formed. nih.gov The reaction of BPDE with dA occurs at the N6 amino group. uwo.ca Studies have also characterized adducts formed from the reaction of benzo[a]pyrene-7,8-quinone (BPQ) with dA, resulting in complex structures arising from Michael addition reactions. nih.gov

The reaction of BPQ with dG under physiological pH conditions has been shown to produce multiple unique Michael addition products, including diastereomers of 8-N(1),9-N(2)-deoxyguanosyl-8,10-dihydroxy-9,10-dihydrobenzo[a]pyren-7(8H)-one and 10-(N(2)-deoxyguanosyl)-9,10-dihydro-9-hydroxybenzo[a]pyrene-7,8-dione. nih.gov

Role of Specific Metabolites in Adduct Formation (e.g., diol epoxides, quinones)

Both diol epoxides and quinones are key reactive metabolites of B[a]P that lead to the formation of DNA adducts. iarc.frnih.gov

Diol Epoxides: The bay-region diol epoxide, BPDE, is widely considered the ultimate carcinogenic metabolite of B[a]P. nih.govinchem.org It is highly reactive and readily forms covalent adducts with DNA, particularly with the exocyclic amino group of purine (B94841) bases. nih.gov The formation of BPDE-DNA adducts has been observed in various tissues, including the lungs. nih.govtandfonline.com

Quinones: Phenolic metabolites of B[a]P, such as 3-OH-B[a]P and 9-hydroxybenzo[a]pyrene (9-OH-B[a]P), can be further metabolized to quinones. oup.cominchem.org For example, 3-OH-B[a]P can be oxidized to the 3,6-quinone. inchem.org B[a]P-7,8-quinone (BPQ), formed from B[a]P-7,8-diol, is a reactive Michael acceptor that can alkylate DNA. nih.gov Studies have shown that BPQ reacts with deoxyguanosine and deoxyadenosine to form stable adducts under physiological conditions. nih.gov The formation of DNA adducts from quinone metabolites is a significant pathway contributing to the genotoxicity of B[a]P. nih.gov

Stereoisomeric Influences on Adduct Profiles

The stereochemistry of the diol epoxide metabolites of B[a]P significantly influences the types and conformations of the resulting DNA adducts. nih.govnih.gov B[a]P is metabolized to four stereoisomers of BPDE. nih.gov The (+)-enantiomer of BPDE, which arises from the (-)-7,8-diol, is the most carcinogenic. nih.gov

The opening of the epoxide ring of BPDE can be either cis or trans to the benzylic hydroxyl group, leading to different adduct conformations in DNA. nih.gov NMR studies have indicated that adducts formed from cis opening of the epoxide ring tend to intercalate into the DNA helix, while those from trans opening are located in the minor groove. nih.govuwo.ca

The different stereoisomers of BPDE-dG adducts have been shown to have distinct effects on DNA replication. nih.gov For example, the (+)-trans and (+)-cis adducts block downstream replication to different extents, suggesting they adopt different conformations within the active site of DNA polymerase. nih.gov This difference in conformation can influence the mutagenic potential of the adducts. nih.gov The absolute configuration of a BPDE-dG adduct has been determined by X-ray crystallography, providing a definitive structural basis for understanding these stereochemical effects. epa.gov

Interactions with Cellular Proteins

In addition to DNA, reactive metabolites of this compound and its parent compound can covalently bind to cellular proteins, forming protein adducts. iarc.frnih.gov

Covalent Protein Binding Mechanisms

The electrophilic metabolites of B[a]P, such as diol epoxides and quinones, that react with DNA can also react with nucleophilic amino acid residues in proteins. iarc.froup.com This covalent binding can alter the structure and function of the proteins.

Studies have shown that benzo[a]pyrene (B130552) metabolites bind covalently to various cellular proteins, including those in the nucleus. nih.gov In one study, the majority of covalently bound radioactivity from [3H]benzo[a]pyrene in a specific nuclear fraction was associated with proteins. nih.gov The binding was observed with both histones and non-histone proteins. nih.gov

The formation of protein adducts can serve as a biomarker of exposure to PAHs. tandfonline.com For instance, adducts of BPDE with hemoglobin and albumin have been measured in human samples to assess exposure levels. tandfonline.com The binding of B[a]P metabolites to cytosolic proteins, such as glutathione (B108866) S-transferase, has also been demonstrated. nih.gov This binding can affect the levels of binding to microsomal proteins. nih.gov

Modulation of Enzyme Activities (e.g., metabolic enzymes)

The metabolism of BaP is a complex process catalyzed by cytochrome P450 (CYP) enzymes, leading to various hydroxylated metabolites, dihydrodiols, and quinones. nih.govmdpi.com this compound is one of the phenolic products formed from the metabolic oxidation of BaP. pnas.org

The biological activity of these metabolites is highly dependent on their chemical structure. Studies evaluating the mutagenic potential of the twelve monohydroxylated isomers of BaP found that this compound, along with the 5-, 7-, 8-, 10-, and 11-hydroxy isomers, possesses little to no mutagenic activity. nih.gov This inactivity was observed both directly and after exposure to further oxidative metabolism, suggesting it is not readily converted into a more reactive, mutagenic species by metabolic enzymes. nih.gov This contrasts with other isomers, such as 1-, 2-, 3-, 6-, 9-, and 12-hydroxybenzo(a)pyrene, which are considered premutagens that can be metabolized into active mutagens. nih.gov The chemical stability and low biological activity of this compound indicate that it does not significantly modulate the enzymatic pathways that lead to toxic products. nih.govpnas.org

Influence on Gene Expression and Cellular Signaling Pathways (Mechanistic Studies)

The influence of a compound on gene expression and cellular signaling is often linked to its ability to interact with receptors, modulate enzymes, or cause cellular stress. The parent compound, BaP, for instance, activates the AhR, which in turn binds to DNA and induces the expression of genes encoding for metabolic enzymes like CYP1A1 and CYP1B1. researchgate.netd-nb.inforesearchgate.net

Given that this compound shows little to no mutagenic activity, it is inferred that it does not significantly trigger the DNA damage response pathways or other signaling cascades associated with genotoxicity. nih.gov Furthermore, its inability to bind to the estrogen receptor suggests it does not initiate estrogen receptor-mediated gene expression, unlike other hydroxylated BaP metabolites that can induce such pathways. researchgate.netoup.com

While BaP and its quinone metabolites have been shown to activate signaling pathways such as the epidermal growth factor receptor (EGFR) and PI3K/Akt pathways, there is no specific evidence in the provided search results linking this compound to the modulation of these or other cellular signaling pathways. aacrjournals.org Its limited biological activity suggests a minimal impact on gene expression and cell signaling compared to more reactive metabolites. nih.govpnas.org

Interactive Table of Comparative Biological Activities of Benzo(a)pyrene Isomers

The following table summarizes findings on the mutagenic activity and estrogen receptor binding for various hydroxybenzo(a)pyrene isomers as reported in the literature. nih.govresearchgate.netpnas.org

| Compound | Mutagenic Activity | Estrogen Receptor Binding |

| This compound | Little to none | No |

| 1-Hydroxybenzo(a)pyrene | Premutagenic | Yes |

| 3-Hydroxybenzo(a)pyrene | Premutagenic | Yes |

| 5-Hydroxybenzo(a)pyrene | Little to none | Low affinity |

| 6-Hydroxybenzo(a)pyrene | Moderately active; Premutagenic | Low affinity |

| 7-Hydroxybenzo(a)pyrene | Little to none | Yes |

| 8-Hydroxybenzo(a)pyrene | Little to none | Not specified |

| 9-Hydroxybenzo(a)pyrene | Premutagenic | Yes |

| 10-Hydroxybenzo(a)pyrene | Little to none | Not specified |

| 11-Hydroxybenzo(a)pyrene | Little to none | Not specified |

| 12-Hydroxybenzo(a)pyrene | Moderately active; Premutagenic | Low affinity |

Advanced Analytical Methodologies for 4 Hydroxybenzo a Pyrene Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. In the context of 4-Hydroxybenzo(a)pyrene research, various chromatographic techniques are utilized to isolate it from biological matrices and quantify its presence with high precision.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., Fluorescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites due to its high resolution and sensitivity. researchgate.net For the determination of this compound, HPLC is often coupled with highly sensitive and selective detectors.

Fluorescence Detection (FLD): Many PAHs and their hydroxylated metabolites, including this compound, exhibit natural fluorescence, making fluorescence detection an exceptionally sensitive and selective method. ingenieria-analitica.com By selecting specific excitation and emission wavelengths, analysts can minimize matrix interference and achieve very low detection limits. ingenieria-analitica.comhplc.eu For instance, methods have been developed for the simultaneous determination of hydroxylated PAH metabolites in urine with detection limits in the low nanogram-per-liter range. researchgate.net Wavelength programming on modern fluorescence detectors allows for the optimization of sensitivity for different compounds within a single chromatographic run. ingenieria-analitica.com

Electrochemical Detection (ECD): Electrochemical detectors offer high sensitivity and selectivity for compounds that can be oxidized or reduced. The phenolic hydroxyl group in this compound makes it amenable to electrochemical detection, providing an alternative to fluorescence detection, particularly in complex matrices where background fluorescence might be a concern.

A typical HPLC method for the analysis of hydroxylated benzo(a)pyrene metabolites involves a reversed-phase column (e.g., C18) and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

Table 1: HPLC Detectors for this compound Analysis

| Detector | Principle | Advantages for this compound Analysis |

|---|---|---|

| Fluorescence (FLD) | Measures the emission of light from a molecule after it has absorbed light at a specific wavelength. | High sensitivity and selectivity due to the native fluorescence of the compound. Low background noise. |

| Electrochemical (ECD) | Measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. | High sensitivity and selectivity for electroactive compounds like phenols. |

| UV/Vis Absorbance | Measures the absorption of light by the analyte at a specific wavelength. | Universal detector, but generally less sensitive and selective for trace analysis compared to FLD and ECD. ingenieria-analitica.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. This is typically achieved through silylation, where the hydroxyl group is reacted with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether. nih.govbrjac.com.br

The derivatized analyte is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which provides mass spectral data that can be used for identification and quantification. GC-MS offers excellent chromatographic resolution and the mass spectra provide a high degree of specificity. shimadzu.com GC-MS/MS, a tandem mass spectrometry technique, can further enhance sensitivity and selectivity by monitoring specific fragmentation transitions. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the comprehensive analysis of drug and xenobiotic metabolites, including those of benzo(a)pyrene. This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. mdpi.com

In a typical LC-MS/MS workflow for metabolite profiling, a biological sample (e.g., urine, plasma, or cell culture media) is first subjected to sample preparation, which may include enzymatic hydrolysis to release conjugated metabolites. researchgate.net The extract is then injected into the LC system for separation. The eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). sciex.com

The mass spectrometer then isolates the precursor ion corresponding to this compound, subjects it to collision-induced dissociation, and detects the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for accurate quantification even in complex biological matrices. mdpi.com LC-MS/MS methods have been developed for the quantification of 3-hydroxybenzo(a)pyrene in urine with lower limits of quantification in the picogram-per-liter range, demonstrating the high sensitivity of this technique. mdpi.com

Chiral Chromatography for Stereoisomer Separation

The metabolism of benzo(a)pyrene can lead to the formation of chiral metabolites, and the different enantiomers can exhibit distinct biological activities. Chiral chromatography is a specialized form of chromatography that is used to separate enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. rsc.org

Commonly used CSPs for the separation of chiral compounds include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. nih.gov The choice of the CSP and the mobile phase is critical for achieving successful enantiomeric separation. While specific applications for the chiral separation of this compound are not extensively documented, the principles of chiral chromatography are applicable to this class of compounds. The separation of its potential enantiomers would be crucial for a complete understanding of its stereoselective metabolism and toxicity.

Spectroscopic Characterization

Spectroscopic techniques are vital for the definitive structural elucidation of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule. For the structural elucidation of this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

1D NMR: The 1H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons through spin-spin coupling. The 13C NMR spectrum provides information about the number and types of carbon atoms in the molecule. The chemical shifts in both 1H and 13C NMR are highly sensitive to the electronic environment of the nuclei, allowing for the identification of the aromatic and hydroxyl groups in this compound. sfasu.edu

2D NMR: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between atoms in the molecule.

COSY experiments identify protons that are coupled to each other, helping to piece together fragments of the molecule.

HSQC experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached.

While obtaining NMR data for metabolites can be challenging due to the small amounts typically available, modern NMR instruments with high magnetic fields and cryoprobes have significantly improved sensitivity, making it possible to obtain detailed structural information from microgram quantities of material.

UV-Visible and Fluorescence Spectroscopy for Interaction Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful non-destructive techniques used to investigate the interactions of this compound with biological macromolecules such as proteins and DNA. These methods rely on the intrinsic photophysical properties of the molecule's polycyclic aromatic structure.

Interaction studies using UV-Vis spectroscopy monitor changes in the absorption spectrum of this compound upon binding to a macromolecule. nih.gov Shifts in the absorption maxima (wavelength) and changes in molar absorptivity (intensity) can provide evidence of complex formation and offer insights into the nature of the binding. For instance, the interaction of pyrene (B120774) derivatives with bovine serum albumin has been characterized by observing distinct absorption bands attributed to π–π* and n–π* transitions, which are altered upon binding. nih.gov

Fluorescence spectroscopy offers even higher sensitivity for studying these interactions. this compound is naturally fluorescent, and its emission properties—such as intensity, wavelength of maximum emission, quantum yield, and lifetime—are highly sensitive to its local environment. When it binds to a macromolecule, changes in these parameters can be observed. Quenching of the intrinsic fluorescence of proteins (like tryptophan residues) upon binding of the ligand can be used to determine binding constants and the number of binding sites. nih.gov Similarly, changes in the fluorescence of this compound itself can indicate its intercalation into DNA or binding to a protein pocket. nih.gov Synchronous fluorescence spectroscopy, where the wavelength difference between excitation and emission is kept constant during a scan, can be employed to resolve complex mixtures of PAH metabolites and enhance selectivity. shimadzu-webapp.euut.ac.ir

Table 1: Spectroscopic Properties of Benzo(a)pyrene for Interaction Analysis

| Parameter | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application in Interaction Studies |

| Benzo(a)pyrene (Parent Compound) | 250 - 393 mdpi.com | 394 - 502 mdpi.com | Monitoring spectral shifts upon binding to DNA or proteins. nih.gov |

| Fluorescence Quenching | ~280 or ~295 (for Tryptophan) | ~350 (for Tryptophan) | Determining binding affinity and stoichiometry with proteins. nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable analytical tool for the structural characterization of this compound and its interaction products. The technique identifies molecules based on their unique pattern of infrared absorption, which corresponds to the vibrational frequencies of specific chemical bonds and functional groups.

For this compound, FTIR analysis would reveal characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. researchgate.net The aromatic nature of the compound would be confirmed by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region. researchgate.net The specific pattern of peaks in the "fingerprint region" (below 1500 cm⁻¹) provides a unique identifier for the molecule.

In research settings, FTIR can be used to study the metabolites formed during the degradation of benzo(a)pyrene, helping to identify the functional groups that have been added or altered. researchgate.net When this compound binds to a biological molecule, shifts in the characteristic vibrational frequencies of both the compound and the macromolecule can be detected, providing information about the specific functional groups involved in the interaction.

Radiochemical and Isotope Labeling Techniques

Radiolabeling is an indispensable tool in toxicology and pharmacology for tracing the metabolic fate of compounds within biological systems.

The synthesis of radiolabeled this compound involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule's structure. moravek.com The choice of isotope and labeling position is critical and depends on the specific research question, ensuring that the label is not lost during metabolic transformations.

The synthesis strategy often begins with a suitable precursor molecule. For ¹⁴C labeling, a precursor containing a ¹⁴C atom might be used in the final steps of the benzo(a)pyrene ring system construction. For ³H labeling, methods such as catalytic reduction of an unsaturated precursor with tritium gas or exchange reactions can be employed. The entire synthesis is a multi-step process requiring specialized radiochemistry expertise and facilities to handle radioactive materials safely. moravek.com A common modern approach involves reacting a precursor with a simple radiolabeled reagent, such as [¹¹C]-iodomethane, and then purifying the final product using High-Performance Liquid Chromatography (HPLC). google.comgoogle.com

Once synthesized, radiolabeled this compound can be administered to in vitro (cell cultures) or in vivo (animal models) systems to trace its distribution, metabolism, and excretion. nih.gov The radioactivity serves as a highly sensitive tag that allows for the detection and quantification of the compound and its metabolites, even at very low concentrations.

In these studies, biological samples (e.g., tissues, urine, feces) are collected over time. The parent compound and its various metabolites are then separated using chromatographic techniques like HPLC. nih.gov The eluting fractions are analyzed with a radioactivity detector to generate a metabolic profile. nih.gov This approach allows researchers to identify the major metabolic pathways, determine the rates of formation and elimination of different metabolites, and identify tissues where the compound or its metabolites accumulate. nih.gov This technique has been successfully used to study the metabolism of the parent compound, [³H]-Benzo(a)pyrene, in human bronchoalveolar cells, providing a comprehensive analysis of its metabolic profile. nih.govnih.gov

Immunoanalytical Approaches (Research Applications)

Immunoassays leverage the high specificity of antibody-antigen interactions to detect and quantify target molecules. In the context of this compound research, these methods are primarily applied to detect adducts formed between the reactive metabolites of benzo(a)pyrene and macromolecules like DNA or proteins.

The development of specific antibodies is the cornerstone of immunoanalytical methods. For detecting adducts of benzo(a)pyrene metabolites, the process begins by creating an immunogen. Since small molecules like this compound or its adducts are not immunogenic on their own, they are first covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). mdpi.commdpi.com This conjugate is then used to immunize an animal (e.g., a rabbit or mouse) to elicit an immune response and the production of specific antibodies. nih.gov

These antibodies can then be employed in various immunoassay formats:

Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based assay that is widely used for quantifying DNA or protein adducts in biological samples. cellbiolabs.com In a competitive ELISA format, the antibody is incubated with a sample suspected of containing the target adduct, along with a known amount of enzyme-labeled adduct. The sample adduct and the labeled adduct compete for binding to the limited number of antibody sites. A higher concentration of adduct in the sample results in a lower signal from the enzyme, allowing for quantification. nih.govnih.gov ELISA kits have been developed for the detection and quantification of benzo(a)pyrene diol epoxide (BPDE)-DNA adducts. cellbiolabs.com

Immunohistochemistry (IHC): This technique uses labeled antibodies to visualize the distribution of adducts within tissue sections. By applying the specific antibody to a tissue slice, researchers can identify the specific cell types and subcellular locations (e.g., nucleus) where adduct formation has occurred. nih.gov This provides crucial spatial information about the target of the carcinogen in a complex tissue environment.

Table 2: Research Applications of Immunoassays for Benzo(a)pyrene Adducts

| Technique | Application | Target Analyte | Key Findings in Research Models |

| ELISA | Quantifying exposure biomarkers | BPDE-DNA adducts, BPDE-Albumin adducts | Detection of adducts in plasma of exposed workers and smokers. nih.govnih.gov |

| Immunohistochemistry | Localizing DNA damage | BPDE-DNA adducts | Visualizing adduct formation in specific tissues following exposure. nih.gov |

Computational and in Silico Approaches in 4 Hydroxybenzo a Pyrene Research

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interactions between benzo(a)pyrene metabolites, such as 4-Hydroxybenzo(a)pyrene, and the enzymes responsible for their formation and subsequent transformation, primarily the Cytochrome P450 (CYP) family.

Molecular Docking predicts the preferred orientation and conformation of a ligand (the substrate, e.g., BaP) when it binds to the active site of a protein (the enzyme, e.g., a CYP). ui.ac.id This static modeling approach calculates the binding energy for various poses, identifying the most energetically favorable interactions. For instance, docking studies have been used to analyze the binding of BaP to the active site of CYP1A2, a key enzyme in its metabolism. ui.ac.idmdpi.com These simulations reveal critical amino acid residues that stabilize the substrate within the active site through specific interactions, positioning it for catalytic oxidation into hydroxylated metabolites. ui.ac.id

Molecular Dynamics (MD) Simulations extend the static picture provided by docking by simulating the movement of atoms in the enzyme-substrate complex over time. nih.gov This allows researchers to assess the stability of the docked pose and observe the dynamic conformational changes of both the ligand and the protein. nih.govconfex.com MD simulations have been employed to study the stability of BaP and its metabolites within various biological environments, providing an atomistic-level understanding of the forces governing these interactions. nih.gov By simulating the enzyme-substrate complex in a solvated, physiological environment, MD can confirm the stability of key interactions predicted by docking and provide insights into the flexibility of the active site, which can influence substrate specificity and the profile of metabolites produced. confex.com

Table 1: Computational Methods for Analyzing Enzyme-Substrate Interactions

| Method | Purpose | Key Outputs |

|---|---|---|

| Molecular Docking | Predicts the binding mode and orientation of a ligand in a protein's active site. | Binding affinity scores, predicted binding poses, identification of key interacting amino acid residues. |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior and movement of a molecular system. | Trajectory of atomic positions, assessment of complex stability, analysis of conformational changes, calculation of binding free energies. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Metabolic Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity or a specific property, such as metabolic reactivity. mdpi.com These models are built by finding a mathematical relationship between calculated molecular descriptors (numerical representations of a molecule's physicochemical properties) and an experimentally determined endpoint.

In the context of this compound and other BaP metabolites, QSAR models are developed to predict the susceptibility of different sites on the polycyclic aromatic hydrocarbon (PAH) ring to metabolic attack by enzymes. The metabolic reactivity of a specific position on the BaP molecule determines the likelihood of forming different metabolites.

Several computational approaches are used to generate descriptors for QSAR models of PAH reactivity:

Quantum-Mechanical Computations: These methods are used to predict the thermodynamic stability of intermediate structures, such as the radical adducts formed during metabolism. nih.gov

Average Local Ionization Energy (ALIE): This descriptor calculates the average energy needed to remove an electron from a specific location on the molecule. nih.gov The site with the lowest ALIE value is predicted to be the most reactive and thus the most likely site for electrophilic or radical attack by metabolizing enzymes. nih.gov For BaP, the ALIE approach has been used to successfully identify its most reactive atomic sites. nih.gov

Atomic Charge Calculations: Methods like Natural Bond Orbital (NBO) analysis are used to compute the distribution of electron charges across the molecule, which can influence its interaction with the active sites of enzymes. nih.gov

By building a model based on these descriptors for a set of known PAHs, researchers can then predict the metabolic reactivity of new or untested compounds, helping to prioritize them for further study.

Table 2: Examples of Molecular Descriptors Used in QSAR for Reactivity

| Descriptor Type | Description | Relevance to Metabolic Reactivity |

|---|---|---|

| Electronic | Describes the distribution of electrons in a molecule (e.g., atomic charges, ionization energy). | Predicts susceptibility to electrophilic attack by enzymes like Cytochrome P450. |

| Thermodynamic | Relates to the energy and stability of the molecule and its intermediates (e.g., heat of formation). | Helps determine the favorability of different metabolic reaction pathways. |

| Topological | Numerical representation of molecular structure and branching. | Correlates molecular shape and size with binding affinity to enzyme active sites. |

Prediction of Metabolites and Metabolic Pathways

In silico tools are instrumental in predicting the potential metabolites and complex metabolic pathways of xenobiotics like benzo(a)pyrene. These predictive systems utilize knowledge-based rules derived from experimental metabolism data and principles of chemical reactivity to forecast the biotransformation of a parent compound.

One powerful approach is the use of Reaction Network (RN) models . A reaction network model for the mammalian metabolism of BaP was developed by combining principles from mechanistic organic chemistry with known biochemical reactions mediated by key enzymes like Cytochrome P450 and epoxide hydrolase. semanticscholar.org This computational model predicted a vast and complex reaction network for BaP, encompassing 246 theoretically possible reactions that could result in 150 unique metabolic products. semanticscholar.org

These predictive models can generate a comprehensive map of potential metabolites, including:

Phase I Metabolites: Products of oxidation, reduction, and hydrolysis. For BaP, this includes various hydroxylated derivatives (like 3-Hydroxybenzo(a)pyrene and other phenols), dihydrodiols, and quinones. mdpi.com

Phase II Metabolites: Products formed by conjugation reactions, which typically increase water solubility to facilitate excretion.

Table 3: Predicted Classes of Benzo(a)pyrene Metabolites

| Metabolite Class | Description | Role in Toxicity |

|---|---|---|

| Phenols/Hydroxylated BaP | BaP with one or more hydroxyl (-OH) groups added. | Precursors to further metabolism; some may be detoxified, while others can be activated. |

| Dihydrodiols | BaP with two hydroxyl groups added across a double bond. | Key intermediates. BaP-7,8-dihydrodiol is the precursor to the ultimate carcinogen, BPDE. |

| Quinones | BaP with two ketone groups, often formed from phenols or catechols. | Can participate in redox cycling, generating reactive oxygen species (ROS) and causing oxidative stress. mdpi.com |

| Diol Epoxides | Dihydrodiols that have been further oxidized to form a reactive epoxide ring. | Highly reactive electrophiles that can covalently bind to DNA, forming adducts. researchgate.net |

In Silico Modeling of DNA Adduct Formation

The genotoxicity of benzo(a)pyrene is primarily attributed to the ability of its ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), to form covalent adducts with DNA. researchgate.netd-nb.info In silico modeling provides unparalleled, atom-level detail of this critical process, elucidating how these adducts form, their structural impact on DNA, and the consequences for DNA replication.

Advanced computational techniques are used to simulate these complex interactions:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method is used to study chemical reactions in biological systems. The reactive part of the system (e.g., the BPDE and the DNA base it attacks) is modeled with high-accuracy quantum mechanics, while the surrounding environment (the rest of the DNA, proteins, and solvent) is modeled with more computationally efficient molecular mechanics. This approach can be used to model the chemical reaction of adduct formation itself. confex.com

Molecular Dynamics (MD) Simulations: Once an adduct is formed, MD simulations are used to study its structural and dynamic effects on the DNA double helix. nih.gov These simulations can show how the bulky pyrene (B120774) moiety of the adduct fits within the DNA structure, often intercalating into the minor groove, and how this distorts the DNA helix. nih.gov

Docking and MD in Polymerase Active Sites: Researchers also use in silico modeling to understand how a DNA polymerase, the enzyme responsible for DNA replication, interacts with DNA containing a BaP adduct. nih.gov By modeling the adducted DNA within the active site of a DNA polymerase, simulations can reveal how the adduct interferes with the correct pairing of DNA bases, which is the molecular basis for the G→T mutations commonly induced by BaP. nih.gov

These computational studies have revealed that the orientation of the BPDE adduct within the DNA helix is a critical determinant of its mutagenic potential. nih.gov By providing a dynamic, three-dimensional view of the adducted DNA, in silico modeling bridges the gap between chemical structure and biological consequence.

Table 4: Application of In Silico Methods to DNA Adduct Research

| Computational Method | Specific Application in Adduct Modeling | Scientific Insight Gained |

|---|---|---|

| QM/MM | Simulating the covalent bond formation between BPDE and a DNA base (e.g., guanine). | Elucidates the reaction mechanism and energetics of DNA adduct formation. |

| Molecular Dynamics (MD) | Modeling the structure and dynamics of a DNA helix containing a BaP adduct. | Reveals conformational distortions in the DNA, such as bending or unwinding, caused by the adduct. nih.gov |

| Docking & MD with DNA Polymerase | Placing the adducted DNA into the active site of a DNA polymerase to simulate replication. | Explains how the adduct leads to replication errors and specific mutational signatures (e.g., G→T transversions). nih.gov |

Environmental Occurrence and Transformation of 4 Hydroxybenzo a Pyrene Research Focus

Detection and Quantification in Environmental Matrices (e.g., soil, water, air)

The detection and quantification of 4-Hydroxybenzo(a)pyrene in environmental matrices such as soil, water, and air are crucial for assessing its distribution and potential exposure risks. While specific standardized methods for this compound are not extensively documented, analytical techniques developed for polycyclic aromatic hydrocarbons (PAHs) and their hydroxylated metabolites are applicable.

High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection is a common and sensitive method for the analysis of hydroxylated PAHs. cdc.govnih.gov For instance, a sensitive HPLC method with fluorescence detection has been developed for the determination of 3-hydroxybenzo[a]pyrene in urine, achieving low limits of detection. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the determination of PAHs in various environmental samples, including water, soil, sediment, and fish tissue. aelsindia.comsemanticscholar.orgresearchgate.netgov.bc.ca The use of GC-MS in selected ion monitoring (SIM) mode can achieve low detection limits for PAHs in water. gov.bc.ca

For soil and sediment samples, extraction is a critical first step. Techniques such as Soxhlet extraction, accelerated solvent extraction (ASE), and thermal desorption have been employed for the extraction of PAHs. amazonaws.comepa.gov Following extraction, cleanup steps are often necessary to remove interfering substances before instrumental analysis.

The table below summarizes analytical methods applicable to the detection of hydroxylated PAHs, including this compound, in various environmental matrices.

| Matrix | Analytical Technique | Extraction Method | Detection Limit | Reference |

| Water | HPLC-FLD | Liquid-Liquid Extraction | Not Specified for 4-OH-BaP | epa.gov |

| Water | GC-MS | Liquid-Liquid Extraction | ~0.2 µg/L (for BaP) | aelsindia.com |

| Soil | HPLC-DAD-FLD | Accelerated Solvent Extraction (ASE) | Not Specified for 4-OH-BaP | semanticscholar.org |

| Soil | GC-MS | Thermal Extraction | Not Specified for 4-OH-BaP | epa.gov |

| Air | GC-MS | Filter/Sorbent Sampling | Not Specified for 4-OH-BaP | epa.gov |

It is important to note that while these methods are suitable for hydroxylated PAHs, specific validation and optimization for this compound in different environmental matrices would be necessary for accurate quantification.

Abiotic Degradation Pathways

Abiotic degradation processes, including photolysis and chemical oxidation, play a significant role in the transformation of this compound in the environment.

Photodegradation is a key abiotic process for the transformation of hydroxylated PAHs in aquatic environments. Studies on various hydroxylated PAHs have shown that they can undergo rapid photodegradation in sunlit surface waters. The photodegradation of these compounds generally follows pseudo-first-order kinetics. usgs.govnih.gov

A study on the aqueous photochemical behavior of four hydroxylated PAHs, including 1-Hydroxypyrene (a compound structurally related to this compound), found that their solar apparent photodegradation half-lives in surface waters at 45° N latitude ranged from 0.4 minutes for 9-Hydroxyphenanthrene to 7.5 x 10³ minutes for 9-Hydroxyfluorene. usgs.gov This suggests that hydroxylated PAHs can be intrinsically fast to photodegrade. usgs.gov The mechanism of photolysis can involve direct photolysis and self-sensitized photooxidation via the generation of hydroxyl radicals. usgs.gov Potential photoreactions include photoinduced hydroxylation, dehydrogenation, and isomerization. usgs.gov

The table below presents the photodegradation kinetics for selected hydroxylated PAHs, which can provide an indication of the potential behavior of this compound.

| Compound | Quantum Yield | Half-life (t½) in Surface Water | Reference |

| 9-Hydroxyfluorene | Not Specified | 7.5 x 10³ min | usgs.gov |

| 2-Hydroxyfluorene | Not Specified | Not Specified | usgs.gov |

| 9-Hydroxyphenanthrene | Not Specified | 0.4 min | usgs.gov |

| 1-Hydroxypyrene | Not Specified | Not Specified | usgs.gov |

Specific photolytic degradation kinetics and quantum yield data for this compound were not available in the search results. The data presented are for structurally related hydroxylated PAHs.

Chemical oxidation is another important abiotic degradation pathway for this compound in both aquatic and atmospheric environments. In aquatic systems, hydroxyl radicals (•OH) are highly reactive species that can initiate the degradation of aromatic compounds. usgs.gov The reaction of aromatic compounds with hydroxyl radicals can be inhibited by the presence of dissolved natural organic matter. usgs.gov Ozonolysis is another potential oxidation pathway in water. The ozonolysis of PAHs in the presence of participating solvents like water can lead to the formation of various functional groups. researchgate.net

In the atmosphere, benzo(a)pyrene, the parent compound of this compound, is subject to heterogeneous oxidation by ozone, as it predominantly resides in the particulate phase. copernicus.org Gas-phase oxidation by hydroxyl radicals is also a significant degradation pathway for PAHs. The atmospheric fate of BaP is highly dependent on the degradation scheme, which impacts its environmental persistence and long-range transport potential. copernicus.org The reaction of PAHs with hydroxyl radicals can lead to the formation of hydroxylated derivatives.

Specific kinetic data for the chemical oxidation of this compound in aquatic and atmospheric environments were not found in the search results. The information provided is based on the general reactivity of PAHs and their hydroxylated derivatives.

Biotic Degradation Pathways

Microbial metabolism is a key process in the breakdown of this compound in the environment, involving a variety of microorganisms and enzymatic systems.

The microbial degradation of benzo(a)pyrene, the parent compound of this compound, has been studied in various bacteria and fungi. nih.govnih.gov Bacteria typically initiate the degradation of PAHs through the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form cis-dihydrodiols. mdpi.comnih.gov Fungi, on the other hand, often utilize cytochrome P450 monooxygenases to introduce a single oxygen atom, forming arene oxides that are subsequently hydrolyzed to trans-dihydrodiols. nih.gov

While specific studies on the microbial metabolism of this compound are limited, it is likely that microorganisms capable of degrading benzo(a)pyrene can also transform its hydroxylated metabolites. The initial hydroxylation of benzo(a)pyrene is a key step in its microbial degradation, and this compound could be an intermediate in this process or be further metabolized by the same enzymatic machinery. For example, the bacterium Mycobacterium vanbaalenii PYR-1 oxidizes benzo(a)pyrene at multiple positions, including the C-4,5 positions, which could lead to the formation of hydroxylated intermediates. nih.gov

Several enzyme systems are implicated in the microbial degradation of PAHs and their hydroxylated derivatives.

Dioxygenases: These enzymes are crucial in the initial stages of bacterial PAH degradation. mdpi.comnih.gov They catalyze the dihydroxylation of the aromatic ring, leading to the formation of cis-dihydrodiols. mdpi.com The subsequent rearomatization and ring cleavage are key steps in the breakdown of the PAH structure. nih.gov

Monooxygenases (Cytochrome P450): Fungi and some bacteria utilize cytochrome P450 monooxygenases to initiate PAH degradation. nih.govnih.gov These enzymes introduce a single oxygen atom to form an epoxide, which is then hydrolyzed to a trans-dihydrodiol. nih.gov Cytochrome P450 enzymes are known to be involved in the metabolism of benzo(a)pyrene, producing various hydroxylated metabolites. nih.gov

Ligninolytic Enzymes: White-rot fungi produce extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), which have been shown to be involved in the degradation of PAHs. mdpi.com

The table below summarizes the key enzyme systems involved in the microbial degradation of PAHs, which are likely also involved in the transformation of this compound.

| Enzyme System | Microorganism Type | Role in Degradation |

| Dioxygenases | Bacteria | Initial oxidation of the aromatic ring to form cis-dihydrodiols |

| Monooxygenases (Cytochrome P450) | Fungi, Bacteria | Initial oxidation of the aromatic ring to form epoxides |

| Lignin Peroxidase (LiP) | White-rot Fungi | Extracellular oxidation of PAHs |

| Manganese Peroxidase (MnP) | White-rot Fungi | Extracellular oxidation of PAHs |

Direct evidence for the specific enzymes involved in the microbial degradation of this compound is limited. The information provided is based on the known enzymatic pathways for the degradation of the parent compound, benzo(a)pyrene.

Future Directions and Emerging Research Avenues

Integrated Omics Approaches for Mechanistic Discovery

The complexity of cellular responses to xenobiotics like 4-OHBaP necessitates a holistic approach. Integrated "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer an unparalleled ability to screen and analyze biological samples at multiple levels, from genes to metabolites. nih.gov The future of mechanistic discovery for 4-OHBaP lies in combining these datasets to build comprehensive models of its biological impact.

Single omic datasets often provide a snapshot of reactive processes rather than causative ones. nih.gov Therefore, an integrative strategy is required to uncover the underlying mechanisms that regulate the complex biological responses to 4-OHBaP. nih.gov By correlating changes in gene expression (transcriptomics) with alterations in protein levels (proteomics) and metabolite profiles (metabolomics), researchers can construct detailed network-level models of toxicity pathways. nih.gov For instance, metatranscriptomics has already been used to investigate how BaP exposure alters the gene response and metabolic pathways of the human gut microbiota. nih.gov

Future studies will likely apply similar multi-omics strategies to various human tissue models, such as organoids, which have demonstrated the ability to metabolize BaP and exhibit genotoxic effects. mdpi.com This approach can help identify novel biomarkers of exposure and effect, elucidate the specific role of 4-OHBaP in BaP-induced carcinogenesis, and understand how it perturbs cellular homeostasis. nih.govunimi.it

Table 1: Applications of Omics Technologies in 4-Hydroxybenzo(a)pyrene Research

| Omics Technology | Potential Application for 4-OHBaP Research | Key Insights |

|---|---|---|

| Genomics | Identifying genetic variants that influence BaP metabolism and susceptibility to 4-OHBaP toxicity. | Understanding individual differences in cancer risk following BaP exposure. |

| Transcriptomics | Profiling changes in gene expression in cells or tissues exposed to 4-OHBaP. | Revealing the cellular pathways (e.g., DNA repair, cell cycle) disrupted by the metabolite. nih.gov |

| Proteomics | Quantifying alterations in protein expression and post-translational modifications. | Identifying key proteins and enzymes directly interacting with 4-OHBaP or involved in the cellular stress response. |

| Metabolomics | Analyzing changes in the profiles of endogenous small molecules. | Uncovering metabolic reprogramming and downstream functional consequences of 4-OHBaP exposure. |

| Integrated Omics | Combining data from multiple omics platforms. | Constructing comprehensive models of 4-OHBaP's mechanism of action and identifying critical network nodes for potential therapeutic intervention. nih.gov |

Development of Advanced Analytical Techniques for Low-Level Detection

Accurate assessment of human exposure to BaP requires highly sensitive methods to detect its metabolites in biological samples, often at very low concentrations. coresta.org While 1-Hydroxypyrene is a commonly used biomarker for general polycyclic aromatic hydrocarbon (PAH) exposure, direct metabolites of BaP like 3-Hydroxybenzo(a)pyrene (3-OHBaP) are considered more specific for assessing exposure to carcinogenic PAHs. tandfonline.comnih.govnih.gov The development of analytical methods for 4-OHBaP and other isomers is a key research avenue.

Measuring hydroxylated BaP metabolites in complex matrices like urine presents a significant analytical challenge due to their low concentrations (in the pg/mL range). coresta.org Current advanced methods often involve a combination of sophisticated sample preparation and highly sensitive detection systems.

Future advancements will focus on:

Improving Sensitivity and Selectivity: Techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detectors are continuously being refined. coresta.orgcdc.govnih.gov The goal is to achieve even lower limits of detection (LOD) and quantification (LOQ), enabling the measurement of background exposure levels in the general population. nih.govresearchgate.net

High-Throughput Analysis: Automation of sample preparation steps, such as solid-phase extraction (SPE), can increase the throughput and reproducibility of biomonitoring studies. nih.gov